7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a derivative of 1,2,4-Benzothiadiazine 1,1-dioxide . These derivatives have been used in human therapy as diuretic and antihypertensive agents .
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazine 1,1-dioxides has been a focus of research since the 1960s . Various synthetic strategies have been employed, including ring closure, alkylation, acylation, reduction, and ring contraction .Molecular Structure Analysis
The molecular structure of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is characterized by a benzothiadiazine scaffold . The methyl substituent in the 3-position directs the binding mode of the benzothiadiazine 1,1-dioxide (BTD) scaffold .Chemical Reactions Analysis
The chemical reactions of 1,2,3-Benzothiadiazine 1,1-dioxides involve various functional groups attached to the ring . These include halo groups at the 7 and 8 positions of the ring, and other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves the reaction of 3-amino-4-chlorobenzenesulfonamide with phosphorus oxychloride followed by reaction with methylamine and then with chlorosulfonic acid. The resulting product is then reacted with sodium hydroxide and chlorination is carried out to obtain the final product.", "Starting Materials": ["3-amino-4-chlorobenzenesulfonamide", "Phosphorus oxychloride", "Methylamine", "Chlorosulfonic acid", "Sodium hydroxide", "Chlorine"], "Reaction": ["3-amino-4-chlorobenzenesulfonamide is reacted with phosphorus oxychloride to form 4-chloro-3-chlorosulfonylbenzenamine", "4-chloro-3-chlorosulfonylbenzenamine is then reacted with methylamine to form 4-chloro-3-methylsulfonamidobenzene", "The above product is then reacted with chlorosulfonic acid to form 7-chloro-8-(methylsulfonamido)-3H-1,2,4-benzothiadiazine 1,1-dioxide", "The resulting product is then treated with sodium hydroxide to obtain 7-chloro-8-(methylamino)-3H-1,2,4-benzothiadiazine 1,1-dioxide", "Finally, chlorination is carried out to obtain the final product 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide"] } | |
CAS RN |
31365-86-3 |
Molecular Formula |
C8H6Cl2N2O2S |
Molecular Weight |
265.12 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.